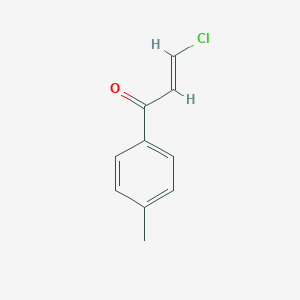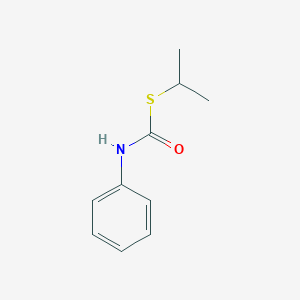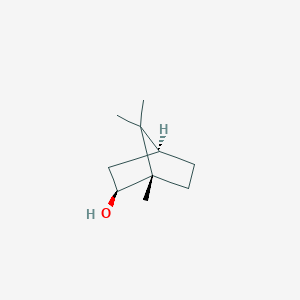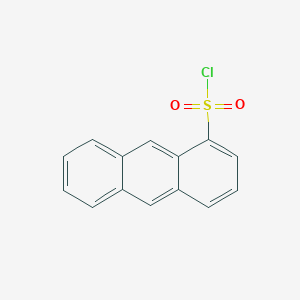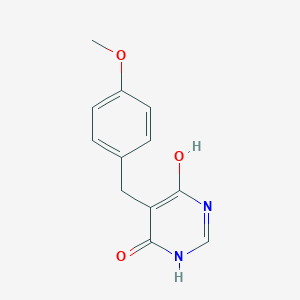![molecular formula C22H21N2O3S2+ B098171 Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt CAS No. 16470-42-1](/img/structure/B98171.png)
Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt, commonly known as Nile Red, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. Nile Red has been widely used in various fields, including biochemistry, cell biology, and environmental science, due to its ability to selectively stain and detect lipids in different biological samples.
Wirkmechanismus
Nile Red binds to the hydrophobic regions of lipid molecules, resulting in a shift in the dye's fluorescence emission spectrum. The shift in the fluorescence spectrum is dependent on the polarity of the lipid environment, allowing selective detection of different lipid classes. Nile Red has been shown to selectively stain neutral lipids, including triglycerides, cholesteryl esters, and free fatty acids, and has been used to study the dynamics of lipid droplets in different cell types.
Biochemical and Physiological Effects
Nile Red has been shown to have minimal biochemical and physiological effects on different organisms, making it an ideal tool for studying lipid metabolism and dynamics. The dye has been shown to be non-toxic and non-invasive, allowing repeated measurements of lipid content in living cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Nile Red in scientific research has several advantages, including its high sensitivity and selectivity for different lipid classes, ease of use, and compatibility with different techniques. However, Nile Red has some limitations, including its sensitivity to environmental factors, such as pH and temperature, and its inability to detect polar lipids, such as phospholipids and sphingolipids.
Zukünftige Richtungen
For Nile Red research include the development of new techniques for selective detection of specific lipid classes, the investigation of the role of lipids in different biological processes, and the application of Nile Red in the diagnosis and treatment of lipid-related diseases. Additionally, the development of new fluorescent dyes with improved properties, such as increased sensitivity and selectivity, will further enhance the use of Nile Red in scientific research.
Synthesemethoden
The synthesis of Nile Red involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with thiosemicarbazide, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 1,3-propanesultone to yield the inner salt form of Nile Red.
Wissenschaftliche Forschungsanwendungen
Nile Red has been extensively used in scientific research for the detection and quantification of lipids in different biological samples, including cells, tissues, and organisms. The dye has been used in various techniques, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC). Nile Red has been used to study the lipid metabolism of different organisms, including bacteria, fungi, and animals, and has been used to investigate the role of lipids in various biological processes, including cell signaling, membrane dynamics, and energy storage.
Eigenschaften
CAS-Nummer |
16470-42-1 |
|---|---|
Molekularformel |
C22H21N2O3S2+ |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
3-[2-(2-anilinoethenyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H20N2O3S2/c25-29(26,27)16-6-15-24-21(13-14-23-18-8-2-1-3-9-18)28-20-12-11-17-7-4-5-10-19(17)22(20)24/h1-5,7-14H,6,15-16H2,(H,25,26,27) |
InChI-Schlüssel |
UMIOJVMUXCGWLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-] |
Andere CAS-Nummern |
16470-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



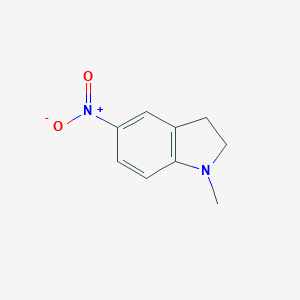

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
